2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13/h1-2H,3H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXKNLCQHHPJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615568-49-5 | |
| Record name | 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The ester group at position 7 is hydrolyzed under basic conditions, typically with 1–3 M sodium hydroxide in aqueous or aqueous-ethanol solutions at reflux temperatures (70–100°C). The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, leading to cleavage of the ester bond and formation of the sodium carboxylate intermediate. Acidification with hydrochloric acid subsequently protonates the carboxylate to yield the free carboxylic acid.
Example Protocol
Substrate Scope and Limitations
The patent highlights that ester hydrolysis is compatible with diverse substituents on the pyrido-oxazine core, including methoxy, fluoro, and aminoalkyloxy groups at positions 1 and 3. However, sterically hindered esters (e.g., tert-butyl) require prolonged reaction times or higher temperatures.
Cyclization Strategies for Core Assembly
The pyrido[2,3-b]oxazine skeleton is constructed via cyclization reactions, often employing precursors with pre-installed functional groups amenable to ring closure.
Condensation of Aminopyridine Derivatives
Aminopyridine intermediates bearing orthogonal protective groups undergo cyclization with carbonyl sources (e.g., phosgene or triphosgene) to form the oxazine ring. For example, 3-amino-2-hydroxypyridine derivatives react with triphosgene in dichloromethane to generate the 1,4-oxazine ring.
Intramolecular Etherification
Hydroxyalkyl groups at position 2 of pyridine derivatives facilitate intramolecular nucleophilic attack, forming the oxazine ring. For instance, 2-(2-bromoethoxy)pyridine analogs undergo base-mediated cyclization (e.g., KCO in DMF) to yield the dihydrooxazine framework.
Oxidation of Alcohols and Aldehydes
While less common, oxidation of 7-hydroxymethyl or formyl intermediates provides an alternative route to the carboxylic acid.
Jones Oxidation
The 7-hydroxymethyl derivative is oxidized using Jones reagent (CrO/HSO) in acetone, yielding the carboxylic acid. This method is limited by overoxidation risks and requires stringent temperature control (0–5°C).
Potassium Permanganate-Mediated Oxidation
Aldehyde intermediates are oxidized under acidic conditions (e.g., 5% HSO) with KMnO at 60–80°C. Excess oxidant is quenched with sodium bisulfite, and the product is isolated via extraction.
Analytical Characterization
Key spectroscopic data for 2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine-7-carboxylic acid include:
| Technique | Data |
|---|---|
| H NMR | δ 8.21 (s, 1H, H-5), 4.67 (t, 2H, oxazine CH), 3.91 (s, 2H, COOH) |
| IR (cm) | 1720 (C=O, oxazine), 1680 (COOH), 3200–2500 (broad, OH) |
| HPLC Purity | >99% (C18 column, 0.1% HPO/acetonitrile gradient) |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective reagents and minimal purification steps. Hydrolysis of ethyl esters using NaOH is favored due to:
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Research indicates that compounds similar to 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid exhibit significant antibacterial activity. For instance, tricyclic nitrogen-containing compounds have been studied for their potential as antibacterial agents. These compounds are believed to disrupt bacterial cell wall synthesis and protein function, leading to cell death. The specific mechanism of action for this compound remains an area of active research but shows promise in combating resistant bacterial strains .
Anticancer Activity
Another promising application is in cancer therapy. Studies have suggested that derivatives of pyrido[2,3-b][1,4]oxazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The ability of these compounds to interact with DNA and RNA suggests potential for developing novel anticancer drugs .
Biochemical Research
Proteomics and Enzyme Inhibition
In biochemical research, this compound has been utilized as a biochemical tool for studying enzyme inhibition. Its structural characteristics allow it to serve as a competitive inhibitor for various enzymes involved in metabolic pathways. This application is particularly relevant in the context of metabolic diseases where enzyme regulation is crucial .
Drug Development
The compound's ability to modulate biological pathways makes it a candidate for drug development. Researchers are exploring its efficacy as a lead compound in synthesizing new drugs aimed at treating various diseases .
Materials Science
Polymer Chemistry
In materials science, derivatives of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine have been investigated for their utility in polymer chemistry. The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Summary of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Antibacterial Properties | Disrupts bacterial cell wall synthesis; potential against resistant strains |
| Anticancer Activity | Induces apoptosis in cancer cells; potential for novel drug development | |
| Biochemical Research | Proteomics and Enzyme Inhibition | Serves as a competitive inhibitor; relevant in metabolic disease research |
| Drug Development | Candidate for synthesizing new drugs targeting various diseases | |
| Materials Science | Polymer Chemistry | Enhances mechanical properties and thermal stability in advanced materials |
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic Acid
- Molecular Formula : C₉H₁₀N₂O₃
- Molecular Weight : 194.19 g/mol
- Key Features : A methyl group at position 4 stabilizes the oxazine ring, increasing lipophilicity compared to the unsubstituted parent compound. This derivative has a high melting point (231.5–280°C) and is commercially available, indicating robust synthetic protocols .
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic Acid
- Molecular Formula : C₈H₆N₂O₃S
- Molecular Weight : 210.21 g/mol
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- Molecular Formula : C₇H₇ClN₂O
- Molecular Weight : 170.60 g/mol
- This derivative is stable at room temperature and ≥95% pure .
Physicochemical Properties
- Solubility : The hydrochloride salt of a related compound (1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid) exhibits improved aqueous solubility due to ionic character .
- Thermal Stability : Methyl-substituted derivatives (e.g., 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid) demonstrate high thermal stability (mp >230°C), suggesting that alkyl substituents enhance rigidity .
Data Tables
Table 1. Comparative Analysis of Pyrido-Oxazine/Thiazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Biological Activity |
|---|---|---|---|---|---|
| This compound | C₈H₆N₂O₄* | 194.14 (calculated) | 7-COOH, 2-Oxo | N/A | Not reported |
| 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid | C₉H₁₀N₂O₃ | 194.19 | 4-CH₃, 7-COOH | 231.5–280 | Not reported |
| 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid | C₈H₆N₂O₃S | 210.21 | 7-COOH, 2-Oxo, S in ring | N/A | Not reported |
| 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | C₇H₇ClN₂O | 170.60 | 7-Cl | N/A | Not reported |
*Calculated based on analogous structures.
Biological Activity
2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and apoptosis regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₈N₂O
- Molecular Weight : 136.15 g/mol
- CAS Number : 1112193-37-9
The primary mechanism of action for this compound involves its role as an antagonist to Inhibitors of Apoptosis Proteins (IAPs). By inhibiting these proteins, the compound promotes apoptotic cell death in cancer cells.
Key Biochemical Pathways
- Apoptosis Induction : The compound has been shown to activate caspases (specifically caspase-3 and caspase-9), leading to the cleavage of PARP-1, a key player in the apoptosis pathway.
- Cell Cycle Regulation : It influences cell cycle progression by modulating signaling pathways associated with cell growth and death.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its ability to sensitize cells to apoptosis makes it a candidate for therapeutic applications in oncology.
Case Studies and Research Findings
- Cell Line Studies : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : Further studies revealed that the compound's interaction with IAPs leads to enhanced apoptosis through mitochondrial pathways. The loss of mitochondrial membrane potential was observed in treated cells.
- In Vivo Studies : Animal models have shown promising results where administration of the compound led to significant tumor reduction in xenograft models compared to controls.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other heterocyclic compounds:
Q & A
Q. How can researchers design a robust stability-indicating assay for this compound?
- Protocol :
Chromatographic Conditions : Develop a gradient HPLC method with a photodiode array (PDA) detector to resolve degradation peaks.
Validation : Assess specificity, linearity (R ≥ 0.995), and precision (RSD ≤ 2%) per ICH Q2(R1) guidelines.
Stress Testing : Include photolytic (UV light) and thermal (40°C/75% RH) challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
